Rad51-IN-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

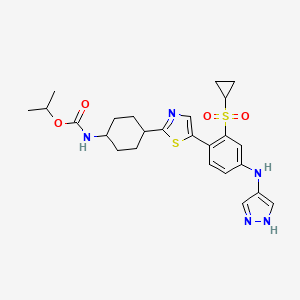

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31N5O4S2 |

|---|---|

Molecular Weight |

529.7 g/mol |

IUPAC Name |

propan-2-yl N-[4-[5-[2-cyclopropylsulfonyl-4-(1H-pyrazol-4-ylamino)phenyl]-1,3-thiazol-2-yl]cyclohexyl]carbamate |

InChI |

InChI=1S/C25H31N5O4S2/c1-15(2)34-25(31)30-17-5-3-16(4-6-17)24-26-14-22(35-24)21-10-7-18(29-19-12-27-28-13-19)11-23(21)36(32,33)20-8-9-20/h7,10-17,20,29H,3-6,8-9H2,1-2H3,(H,27,28)(H,30,31) |

InChI Key |

OBHGDDQTTLOIOA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1CCC(CC1)C2=NC=C(S2)C3=C(C=C(C=C3)NC4=CNN=C4)S(=O)(=O)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Rad51-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51, a key recombinase in the homologous recombination (HR) pathway, is a critical enzyme for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability. Its central role in DNA repair also makes it a compelling target for cancer therapy, as its inhibition can sensitize cancer cells to DNA-damaging agents. Rad51-IN-7 is a novel small molecule inhibitor of Rad51. This technical guide provides a comprehensive overview of the mechanism of action of this compound and related compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing its effects on cellular pathways.

Core Mechanism of Action

This compound and its analogs, such as RI-2, function as potent inhibitors of Rad51 activity. The primary mechanism of action involves the direct, reversible binding to the Rad51 protein. This interaction disrupts the formation and stability of the Rad51-single-stranded DNA (ssDNA) nucleoprotein filament, a critical structure for initiating homologous recombination. By preventing the proper assembly of this filament, this compound effectively blocks the subsequent steps of homology search and strand invasion, thereby inhibiting the entire HR repair pathway.[1]

Unlike some first-generation Rad51 inhibitors that bind covalently, the reversible nature of this compound and its analogs offers a potentially improved safety and stability profile, making them attractive candidates for further therapeutic development.[2]

Quantitative Data Summary

While specific quantitative data for this compound is emerging from ongoing research, data from the closely related and well-characterized inhibitor RI-2 (also known as compound 7a) provides valuable insights into the potency of this class of compounds.

| Compound | Assay | Target | IC50 | Reference |

| RI-2 (Compound 7a) | DNA Binding Assay | Human Rad51 | 44.17 µM | [2] |

| B02 | D-loop Formation Assay | Human Rad51 | 27.4 µM |

Table 1: Inhibitory Activity of Rad51 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for RI-2 and another notable Rad51 inhibitor, B02, in biochemical assays.

Signaling Pathways and Experimental Workflows

The inhibition of Rad51 by this compound has significant downstream consequences on cellular signaling, particularly in the context of DNA damage. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action and a typical experimental workflow for evaluating Rad51 inhibitors.

Figure 1: this compound Mechanism of Action in the Homologous Recombination Pathway. This diagram illustrates how this compound intervenes in the DNA damage response pathway by inhibiting the formation of the Rad51 nucleoprotein filament, a crucial step for homologous recombination repair. This inhibition ultimately leads to apoptosis in cells with DNA damage.

Figure 2: Experimental Workflow for Characterizing this compound. This flowchart outlines the key biochemical and cell-based assays used to evaluate the efficacy and mechanism of Rad51 inhibitors like this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Rad51 inhibitors. Below are protocols for key experiments cited in the characterization of compounds related to this compound.

D-loop Formation Assay

This biochemical assay is fundamental for directly measuring the strand exchange activity of Rad51.

Materials:

-

Purified human Rad51 protein

-

Single-stranded DNA (ssDNA) oligonucleotide (e.g., 90-mer)

-

Supercoiled dsDNA plasmid (e.g., pUC19)

-

This compound or related inhibitor

-

Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM ATP, 1 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)

-

Stop buffer (e.g., 20 mM EDTA, 0.5% SDS, 0.5 mg/ml Proteinase K)

-

Agarose gel and electrophoresis equipment

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare a reaction mixture containing Rad51 protein and the ssDNA oligonucleotide in the reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures.

-

Incubate at 37°C to allow for the formation of the Rad51-ssDNA filament.

-

Initiate the D-loop reaction by adding the supercoiled dsDNA plasmid.

-

Continue incubation at 37°C to allow for strand invasion.

-

Stop the reaction by adding the stop buffer and incubating further to deproteinize the DNA.

-

Analyze the reaction products by agarose gel electrophoresis.

-

Visualize and quantify the formation of D-loop products using a phosphorimager or fluorescence scanner.

-

Calculate the IC50 value by plotting the percentage of D-loop formation against the inhibitor concentration.

Immunofluorescence Staining for Rad51 Foci

This cell-based assay visualizes the recruitment of Rad51 to sites of DNA damage, a process inhibited by this compound.

Materials:

-

Human cancer cell line (e.g., U2OS, HeLa)

-

DNA damaging agent (e.g., Cisplatin, Mitomycin C)

-

This compound or related inhibitor

-

Primary antibody against Rad51

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fixation and permeabilization buffers (e.g., paraformaldehyde, Triton X-100)

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with a DNA damaging agent to induce DSBs.

-

Concurrently or subsequently, treat the cells with varying concentrations of this compound.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Block non-specific antibody binding.

-

Incubate with the primary anti-Rad51 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number and intensity of Rad51 foci per nucleus.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.

Materials:

-

Human cell line

-

This compound or related inhibitor

-

Lysis buffer

-

Antibody against Rad51 for Western blotting or ELISA

-

Thermocycler

-

Western blotting or ELISA equipment

Procedure:

-

Treat cultured cells with this compound or a vehicle control.

-

Harvest and resuspend the cells in a buffered saline solution.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler.

-

Lyse the cells to release the soluble proteins.

-

Separate the aggregated, denatured proteins from the soluble fraction by centrifugation.

-

Analyze the amount of soluble Rad51 in the supernatant using Western blotting or ELISA.

-

Plot the amount of soluble Rad51 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion

This compound represents a promising class of reversible Rad51 inhibitors with the potential for therapeutic application in oncology. Its mechanism of action, centered on the disruption of Rad51 nucleoprotein filament formation, effectively abrogates homologous recombination-mediated DNA repair. The experimental protocols and data presented in this guide provide a robust framework for the continued investigation and development of this compound and related compounds as potent anti-cancer agents. Further research will be crucial to fully elucidate the clinical potential of this targeted therapeutic strategy.

References

The Discovery and Synthesis of Rad51 Inhibitor B02: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of the small molecule inhibitor of human RAD51, B02. The document details the screening process that led to its identification, its inhibitory activity, and the experimental protocols for key biological assays. A proposed synthesis route for B02 is also outlined.

Introduction to Rad51 and Its Role in Homologous Recombination

RAD51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[1] The RAD51 protein, a eukaryotic homolog of the bacterial RecA, forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) at the site of a DSB.[1] This filament is essential for the search for a homologous DNA sequence and subsequent strand invasion, which initiates the repair process.[1] Due to its central role in DNA repair, RAD51 is a compelling target for cancer therapy. Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging chemotherapeutics and radiation.[1] Inhibition of RAD51 can therefore sensitize cancer cells to these treatments.

Discovery of Rad51 Inhibitor B02

The small molecule B02 was identified as a specific inhibitor of human RAD51 through a high-throughput screening (HTS) campaign. This effort aimed to identify compounds that could disrupt the DNA strand exchange activity of RAD51.

High-Throughput Screening (HTS)

A fluorescence resonance energy transfer (FRET)-based DNA strand exchange assay was developed for the HTS of a large chemical library. The principle of this assay is that the RAD51-mediated strand exchange between a donor ssDNA and a recipient dsDNA labeled with a FRET pair (a fluorophore and a quencher) results in a change in fluorescence. This change can be readily detected and quantified, making it suitable for HTS.

Hit Identification and Confirmation

From a library of over 200,000 compounds, 17 initial hits were identified that inhibited the DNA strand exchange activity of RAD51.[2] These hits were then subjected to a secondary, non-fluorescent DNA strand exchange assay, known as the D-loop assay, for confirmation. The D-loop assay directly measures the formation of a joint molecule between a ssDNA oligonucleotide and a supercoiled plasmid DNA, which is a key intermediate in homologous recombination.

Identification of B02 as a Specific Rad51 Inhibitor

Among the confirmed hits, the compound designated as B02 was identified as a potent and specific inhibitor of human RAD51.[2] Further characterization revealed that B02 did not inhibit the E. coli homolog RecA, demonstrating its specificity for the human protein.[3][4][5]

Quantitative Data

The inhibitory activity of B02 and other identified compounds from the screening campaign are summarized in the table below.

| Compound | Target | IC50 (µM) | Selectivity | Reference(s) |

| B02 | Human RAD51 | 27.4 | Specific for human RAD51 | [2][3][4][5][6] |

| E. coli RecA | >250 | [2][3][4][5] | ||

| A03 | Human RAD51 | Not explicitly stated | Inhibits both RAD51 and RecA | [2] |

| E. coli RecA | Inhibitory activity | [2] | ||

| A10 | Human RAD51 | Not explicitly stated | Inhibits both RAD51 and RecA | [2] |

| E. coli RecA | Inhibitory activity | [2] |

Experimental Protocols

FRET-Based DNA Strand Exchange Assay (for HTS)

This protocol is a generalized representation based on published methodologies.

Principle: The assay measures the RAD51-mediated strand exchange between a ssDNA and a dsDNA labeled with a FRET pair. Strand exchange separates the FRET pair, leading to an increase in fluorescence.

Materials:

-

Purified human RAD51 protein

-

ssDNA oligonucleotide (e.g., 48-mer)

-

Complementary dsDNA with a 3'-end fluorophore (e.g., Fluorescein) on one strand and a 5'-end quencher (e.g., BHQ1) on the other.

-

DNA strand exchange buffer (e.g., 40 mM HEPES pH 7.8, 2 mM ATP, 5 mM CaCl₂, 1 mM DTT, 100 µg/ml BSA)

-

Test compounds dissolved in DMSO

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Presynaptic Filament Formation: Incubate RAD51 (e.g., 300 nM) with the ssDNA oligonucleotide (e.g., 600 nM) in DNA strand exchange buffer for 15 minutes at 37°C to allow for the formation of the RAD51-ssDNA filament.

-

Compound Incubation: Add the test compounds at the desired concentration to the wells of a 384-well plate.

-

Reaction Initiation: Add the pre-formed RAD51-ssDNA filament to the wells containing the test compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Strand Exchange: Initiate the strand exchange reaction by adding the FRET-labeled dsDNA (e.g., 300 nM).

-

Measurement: Monitor the increase in fluorescence over time (e.g., for 15 minutes) using a fluorescence plate reader.

-

Data Analysis: Calculate the initial rate of the reaction and determine the percent inhibition for each compound compared to a DMSO control.

D-Loop Assay (for Hit Confirmation)

This protocol is a generalized representation based on published methodologies.

Principle: This assay measures the formation of a D-loop, a three-stranded DNA structure formed when a ssDNA invades a homologous supercoiled dsDNA.

Materials:

-

Purified human RAD51 protein

-

ssDNA oligonucleotide (e.g., 90-mer), ⁵²P-labeled

-

Homologous supercoiled plasmid DNA (e.g., pUC19)

-

D-loop reaction buffer (similar to the FRET assay buffer)

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis equipment

-

Phosphorimager

Procedure:

-

Presynaptic Filament Formation: Incubate RAD51 (e.g., 1 µM) with the ³²P-labeled ssDNA oligonucleotide (e.g., 3 µM) in D-loop reaction buffer for 15 minutes at 37°C.

-

Compound Incubation: Add the test compounds at the desired concentration and incubate for an additional 30 minutes.

-

D-Loop Formation: Initiate the reaction by adding the supercoiled plasmid DNA (e.g., 50 µM).

-

Reaction Termination: Stop the reaction after a defined time (e.g., 15 minutes) by adding SDS and proteinase K.

-

Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Visualization: Visualize the ³²P-labeled D-loop product using a phosphorimager and quantify the amount of D-loop formation.

Synthesis of B02

Proposed Synthesis of B02:

A plausible synthesis could involve the condensation of 2-aminobenzamide with 3-(pyridin-3-yl)acryloyl chloride to form the quinazolinone core. Subsequent N-alkylation with benzyl bromide would yield B02.

Visualizations

Rad51 Signaling Pathway in Homologous Recombination

Caption: Rad51-mediated homologous recombination pathway.

Experimental Workflow for Rad51 Inhibitor Discovery

Caption: Workflow for the discovery of the Rad51 inhibitor B02.

Proposed Chemical Synthesis of B02

Caption: Proposed synthetic route for the Rad51 inhibitor B02.

References

Rad51-IN-7 as a RAD51 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RAD51, a key enzyme in the homologous recombination (HR) DNA repair pathway, is a critical mediator of genome stability.[1][2] Its overexpression is a common feature in a variety of cancers, contributing to resistance to DNA-damaging therapies and poor patient prognosis.[3][4] Consequently, RAD51 has emerged as a promising therapeutic target in oncology.[5][6] Rad51-IN-7 is a potent, novel inhibitor of RAD51, identified as compound 71 in patent WO2021164746A1. While specific quantitative data for this compound is not yet publicly available, this guide provides an in-depth technical overview of the core principles of RAD51 inhibition, utilizing data and methodologies from well-characterized RAD51 inhibitors to illustrate the preclinical evaluation of compounds like this compound. This document outlines the mechanism of action, presents quantitative data for representative inhibitors, details key experimental protocols, and provides visual diagrams of relevant pathways and workflows.

Introduction to RAD51 and Its Role in Cancer

The RAD51 protein is a eukaryotic homolog of the bacterial RecA protein and is central to the homologous recombination pathway, a high-fidelity DNA repair mechanism for double-strand breaks (DSBs).[1][2] The process begins with the resection of DSB ends to generate 3' single-stranded DNA (ssDNA) tails. RAD51, with the help of mediator proteins like BRCA2, polymerizes onto these ssDNA tails to form a presynaptic filament.[4] This nucleoprotein filament is the active species that performs the critical steps of searching for a homologous DNA sequence and catalyzing strand invasion and exchange, which ultimately leads to the faithful repair of the DSB.[7]

In many cancer cells, the expression of RAD51 is significantly upregulated.[2][3] This elevated RAD51 level enhances the DNA repair capacity of tumor cells, enabling them to better withstand the DNA damage induced by chemotherapy and radiotherapy, thereby contributing to therapeutic resistance.[3][5] Furthermore, cancer cells can become dependent on the HR pathway for survival due to underlying genomic instability and replication stress, a phenomenon known as "BRCAness" even in the absence of BRCA mutations. Therefore, inhibiting RAD51 is a strategic approach to induce synthetic lethality in HR-proficient tumors and to sensitize them to other DNA-damaging agents, including PARP inhibitors.[4][5]

Mechanism of Action of RAD51 Inhibitors

RAD51 inhibitors typically function by disrupting the formation or stability of the RAD51-ssDNA nucleoprotein filament, which is essential for its recombinase activity. This can be achieved through several mechanisms:

-

Interference with RAD51 Multimerization: Some inhibitors prevent the self-association of RAD51 monomers, which is a prerequisite for filament formation. The inhibitor IBR120, for instance, has been shown to disrupt RAD51 multimerization.[6]

-

Blocking DNA Binding: Certain compounds directly inhibit the binding of RAD51 to ssDNA. For example, the inhibitor DIDS has been reported to prevent RAD51 from binding to ssDNA, thereby inhibiting D-loop formation.[3]

-

Allosteric Modulation: Inhibitors can bind to sites on the RAD51 protein distinct from the DNA-binding or ATP-binding sites, inducing conformational changes that impair its function.

The downstream consequence of RAD51 inhibition is the failure to repair DSBs via homologous recombination. This leads to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptotic cell death in cancer cells that are heavily reliant on this pathway.[5][8] A common biomarker for the accumulation of DNA double-strand breaks following treatment with a RAD51 inhibitor is the phosphorylation of histone H2AX (γH2AX).[5]

Caption: Mechanism of RAD51 in homologous recombination and the point of inhibition.

Quantitative Data for Representative RAD51 Inhibitors

While specific data for this compound is pending public release, the following tables summarize the in vitro efficacy of other well-documented RAD51 inhibitors across various cancer cell lines. This data provides a benchmark for the potency expected from a novel RAD51 inhibitor.

Table 1: IC50 Values of Novel RAD51 Inhibitors in Human Cancer Cell Lines (Data adapted from a study on a new class of RAD51 inhibitors)[5]

| Cell Line | Cancer Type | Cpd-4 IC50 (nM) | Cpd-5 IC50 (nM) |

| Daudi | Burkitt's Lymphoma | 4 | 5 |

| Raji | Burkitt's Lymphoma | 6 | 8 |

| SU-DHL-4 | B-cell Lymphoma | 5 | 7 |

| HCC-1937 | Breast Cancer (BRCA1 mut) | 120 | 150 |

| MDA-MB-231 | Triple-Negative Breast Cancer | >1000 | >1000 |

| A549 | Non-small Cell Lung Cancer | 800 | 950 |

Table 2: IC50 Values of B02 and its Isomer in Triple-Negative Breast Cancer (Data adapted from a study on B02 and its analogs)[4]

| Cell Line | Compound | Treatment Duration | IC50 (µM) |

| MDA-MB-231 | B02-iso | 10 days | ~1.8 |

| MDA-MB-231 | Olaparib (PARPi) | 10 days | ~5 |

| MDA-MB-231 | B02-iso + Olaparib | 10 days | < 1 |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize RAD51 inhibitors.

Cell Viability and IC50 Determination Assay

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.

-

Cell Culture: Culture cancer cell lines (e.g., HCC-1937, Daudi) in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of the RAD51 inhibitor (e.g., from 1 nM to 100 µM) in culture medium. Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period of 72 hours to 10 days, depending on the cell line's doubling time and the compound's mechanism.[4][5]

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.

-

Data Acquisition: Measure luminescence or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.[5]

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visually confirms that the inhibitor disrupts the formation of RAD51 nuclear foci, which are indicative of active homologous recombination.

-

Cell Plating: Seed cells (e.g., U-2 OS or HCC-1937) on glass coverslips in a 24-well plate and allow them to attach.

-

Treatment: Treat the cells with the RAD51 inhibitor at a relevant concentration (e.g., 1-5x IC50) for 24-48 hours.

-

Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA-damaging agent (e.g., 10 µM cisplatin for 2 hours or 2 Gy of ionizing radiation).[4][5]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C. A co-stain for a DNA damage marker like γH2AX can also be included.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A positive result is a significant reduction in the number of foci-positive cells in the inhibitor-treated group compared to the control group after DNA damage induction.[4]

Caption: Workflow for the RAD51 Foci Formation Assay.

In Vivo Xenograft Model Study

This protocol assesses the anti-tumor efficacy of a RAD51 inhibitor in a living organism.

-

Cell Line and Animal Model: Use an appropriate cancer cell line (e.g., Daudi lymphoma cells) and an immunocompromised mouse model (e.g., SCID or nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Dosing Regimen: Administer the RAD51 inhibitor via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 25 mg/kg, 3 times per week).[9] The control group receives the vehicle.

-

Monitoring: Monitor tumor volume, body weight, and the general health of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

-

Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic marker analysis, such as Western blotting for γH2AX, to confirm the on-target effect of the drug.[5]

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.

Conclusion and Future Directions

This compound represents a promising new agent in the growing class of RAD51 inhibitors. The inhibition of the homologous recombination pathway is a validated strategy for targeting cancers with high levels of genomic instability and a dependency on this DNA repair mechanism. The technical guide presented here, using illustrative data from other potent RAD51 inhibitors, provides a framework for the preclinical characterization of compounds like this compound. Future research should focus on obtaining and publishing specific quantitative and mechanistic data for this compound to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anticancer agents like PARP inhibitors and traditional chemotherapy. These studies will be crucial for its progression into clinical development for the treatment of resistant and difficult-to-treat cancers.

References

- 1. RAD51 - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, molecular modeling, and biological evaluation of novel RAD51 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RAD51 Is Implicated in DNA Damage, Chemoresistance and Immune Dysregulation in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Small Molecule Inhibitors in Targeting RAD51-Mediated Homologous Recombination: A Technical Guide

Disclaimer: Extensive searches for a specific compound designated "Rad51-IN-7" did not yield any publicly available information. Therefore, this technical guide will focus on a well-characterized and frequently cited RAD51 inhibitor, B02 , as a representative example to illustrate the role and analysis of small molecule inhibitors of RAD51 in homologous recombination. The principles, experimental methodologies, and data presentation formats discussed herein are broadly applicable to the study of other RAD51 inhibitors.

Executive Summary

RAD51, a key recombinase in the homologous recombination (HR) pathway, is essential for the error-free repair of DNA double-strand breaks (DSBs).[1] Its overexpression is a common feature in various cancers, contributing to chemo- and radio-resistance.[2] Consequently, RAD51 has emerged as a critical target for anticancer drug development. Small molecule inhibitors that disrupt RAD51 function can sensitize cancer cells to DNA-damaging agents and may offer a synthetic lethal therapeutic strategy in certain contexts. This guide provides an in-depth technical overview of the role and analysis of RAD51 inhibitors, using the representative compound B02, for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize relevant pathways and workflows.

Mechanism of Action of RAD51 Inhibitors (Exemplified by B02)

The primary role of RAD51 is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break. This filament then searches for and invades a homologous DNA sequence to initiate repair.[1] The inhibitor B02 has been shown to directly interfere with this central process by inhibiting the DNA strand exchange activity of human RAD51.[3] Mechanistic studies have revealed that B02 disrupts the binding of RAD51 to DNA. This inhibition is specific to the human RAD51 protein, with significantly less effect on its bacterial homolog, RecA.[3] By preventing the formation or function of the RAD51-ssDNA filament, B02 effectively blocks the initiation of homologous recombination.

Signaling Pathway of Homologous Recombination and Inhibition

References

Rad51-IN-7: A Technical Guide to a Novel Inhibitor of Homologous Recombination for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Rad51-IN-7, a potent small molecule inhibitor of the RAD51 protein, a critical component of the DNA double-strand break (DSB) repair pathway. Overexpression of RAD51 is a hallmark of various cancers and is associated with resistance to chemo- and radiotherapy. This compound represents a promising therapeutic strategy to sensitize cancer cells to DNA damaging agents. This document details the mechanism of action, quantitative efficacy, and experimental protocols for the evaluation of this compound and its analogs, providing a foundational resource for researchers in oncology and drug development.

Introduction to RAD51 and DNA Double-Strand Break Repair

DNA double-strand breaks are one of the most cytotoxic forms of DNA damage. The homologous recombination (HR) pathway is a high-fidelity mechanism for the repair of these breaks, ensuring genomic integrity.[1] A key enzyme in this process is RAD51, a recombinase that facilitates the search for a homologous DNA sequence and subsequent strand invasion to use as a template for repair.[2] RAD51 forms a nucleoprotein filament on single-stranded DNA (ssDNA) at the site of the break, a crucial step for the initiation of HR.[2]

In many cancer cells, the expression of RAD51 is upregulated, leading to enhanced DNA repair capacity and resistance to therapies that induce DNA damage, such as radiation and various chemotherapeutic agents.[3] Therefore, inhibiting RAD51 has emerged as a compelling strategy to selectively sensitize cancer cells to these treatments.

This compound: Mechanism of Action

This compound is a potent inhibitor of RAD51. While detailed public data specifically naming "this compound" is limited, it is understood to be a member of a novel class of RAD51 inhibitors developed to prevent the formation of RAD51 foci, which are nuclear clusters of RAD51 protein at sites of DNA damage and a hallmark of active HR.[4][5] By inhibiting the formation of these foci, these inhibitors effectively block the HR pathway, leading to an accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.

The inhibition of RAD51 leads to an increase in the levels of γH2AX, a marker for DNA double-strand breaks, and causes a dose-dependent arrest of the cell cycle in the S-phase.[5] This mechanism suggests a synthetic lethal interaction with other DNA damage response (DDR) inhibitors, such as PARP inhibitors, and a synergistic effect with traditional chemotherapeutic agents like cisplatin.[5]

Signaling Pathway of RAD51 in Homologous Recombination

The following diagram illustrates the central role of RAD51 in the homologous recombination pathway and the point of inhibition by compounds like this compound.

Caption: Homologous recombination pathway for DNA DSB repair and inhibition by this compound.

Quantitative Data

A series of next-generation RAD51 inhibitors, including compounds structurally related to this compound, have demonstrated potent anti-proliferative activity across a range of human cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for five representative compounds (Cpd-1 to Cpd-5).[5]

Table 1: Anti-proliferative Activity (IC50, μM) of RAD51 Inhibitors in Lymphoma Cell Lines [5]

| Cell Line | Cpd-1 | Cpd-2 | Cpd-3 | Cpd-4 | Cpd-5 | Olaparib |

| Daudi | 0.012 | 0.008 | 0.005 | 0.004 | 0.005 | >10 |

| SU-DHL-4 | 0.025 | 0.015 | 0.010 | 0.008 | 0.011 | >10 |

| SU-DHL-6 | 0.045 | 0.028 | 0.018 | 0.015 | 0.021 | >10 |

| HBL-1 | 0.088 | 0.055 | 0.035 | 0.029 | 0.041 | >10 |

Table 2: Anti-proliferative Activity (IC50, μM) of RAD51 Inhibitors in Other Cancer Cell Lines [5]

| Cell Line | Cancer Type | Cpd-1 | Cpd-2 | Cpd-3 | Cpd-4 | Cpd-5 | Olaparib |

| KP-4 | Pancreatic | 0.15 | 0.09 | 0.06 | 0.05 | 0.07 | >10 |

| PANC-1 | Pancreatic | 0.35 | 0.21 | 0.14 | 0.12 | 0.17 | >10 |

| A549 | Lung | 0.42 | 0.26 | 0.17 | 0.14 | 0.20 | >10 |

| H460 | Lung | 0.55 | 0.34 | 0.22 | 0.18 | 0.26 | >10 |

| MDA-MB-231 | Breast | 0.28 | 0.17 | 0.11 | 0.09 | 0.13 | >10 |

| MCF7 | Breast | 0.61 | 0.38 | 0.25 | 0.21 | 0.30 | >10 |

| K562 | Leukemia | 0.11 | 0.07 | 0.05 | 0.04 | 0.06 | >10 |

| HEL | Leukemia | 0.18 | 0.11 | 0.07 | 0.06 | 0.09 | >10 |

| U2OS | Osteosarcoma | 0.22 | 0.14 | 0.09 | 0.08 | 0.11 | >10 |

| HCT116 | Colon | 0.48 | 0.30 | 0.20 | 0.17 | 0.24 | >10 |

| HeLa | Cervical | 0.33 | 0.20 | 0.13 | 0.11 | 0.16 | >10 |

Note: The data for compounds Cpd-1 through Cpd-5 are representative of the class of inhibitors to which this compound belongs, as detailed in the work by Gu et al. (2022).[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize RAD51 inhibitors like this compound.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay is used to visualize the inhibition of RAD51 recruitment to sites of DNA damage.

Workflow:

Caption: Workflow for the RAD51 foci formation immunofluorescence assay.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., U2OS) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with the desired concentrations of the RAD51 inhibitor for 24 hours.

-

DNA Damage: Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM cisplatin for 2 hours) or by irradiation.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Antibody Staining: Incubate with primary antibodies (e.g., rabbit anti-RAD51 and mouse anti-γH2AX) in blocking buffer overnight at 4°C. Wash three times with PBS. Incubate with corresponding fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Imaging: Wash three times with PBS and mount the coverslips onto microscope slides. Acquire images using a confocal microscope.

-

Quantification: Analyze the images to count the number of RAD51 and γH2AX foci per nucleus. A significant reduction in RAD51 foci in the presence of the inhibitor indicates its efficacy.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures cell viability to determine the IC50 of the inhibitor.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Dilution: Prepare a serial dilution of the RAD51 inhibitor.

-

Treatment: Treat the cells with the serially diluted compound for 72 hours.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.

-

Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate IC50 values using a non-linear regression curve fit.

Western Blot Analysis for DNA Damage Markers

This method is used to quantify the levels of proteins involved in the DNA damage response.

Detailed Protocol:

-

Cell Lysis: Treat cells with the RAD51 inhibitor and/or a DNA damaging agent. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-γH2AX, anti-RAD51, anti-GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound and its analogs represent a promising new class of anti-cancer agents that target the core of the homologous recombination DNA repair pathway. By effectively inhibiting RAD51, these compounds induce synthetic lethality in cancer cells and enhance their sensitivity to a broad range of DNA damaging therapies. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of these inhibitors as monotherapies or in combination with existing cancer treatments. The continued development of potent and specific RAD51 inhibitors holds significant potential for improving outcomes for patients with a wide variety of malignancies.

References

- 1. RAD51 - Wikipedia [en.wikipedia.org]

- 2. RAD51 Gene Family Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

A Technical Guide to the Target Specificity and Selectivity of RAD51 Inhibitors

Disclaimer: As of this writing, a specific RAD51 inhibitor designated "Rad51-IN-7" is not described in the public scientific literature. This guide will, therefore, present a composite overview of the target specificity and selectivity of well-characterized, exemplary RAD51 inhibitors, such as B02. The methodologies and data presented are representative of the standard approaches used to evaluate RAD51 inhibitors for researchers, scientists, and drug development professionals.

Introduction

RAD51 is a crucial recombinase in the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism.[1] In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. Consequently, inhibiting RAD51 is a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides an in-depth look at the target specificity and selectivity of small molecule inhibitors of RAD51, focusing on the quantitative data and experimental protocols necessary for their evaluation.

Data Presentation: Quantitative Analysis of RAD51 Inhibitor Activity

The inhibitory activity of a compound against RAD51 is typically quantified by its half-maximal inhibitory concentration (IC50). Selectivity is often assessed by comparing the IC50 for the primary target (human RAD51) to that of homologous proteins, such as the bacterial analog RecA.

Table 1: Inhibitory Concentration (IC50) of Representative RAD51 Inhibitors

| Compound | Target | IC50 (µM) | Assay | Reference |

| B02 | Human RAD51 | 27.4 | D-loop Assay | [1][2][3] |

| B02 | E. coli RecA | >250 | D-loop Assay | [1][2][3] |

| B02-3a | Human RAD51 | 15.3 | D-loop Assay | [1][2] |

| B02-3a | E. coli RecA | >100 | D-loop Assay | [1][2] |

| B02-3b | Human RAD51 | 27.3 | D-loop Assay | [1][2] |

| B02-3b | E. coli RecA | >100 | D-loop Assay | [1][2] |

Signaling Pathway and Experimental Workflows

Understanding the context of RAD51's function and the methods to test its inhibition is critical. The following diagrams illustrate the homologous recombination pathway and a general workflow for assessing inhibitor specificity and selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and selectivity. Below are protocols for key experiments.

This assay directly measures the strand invasion activity of RAD51, a key step in homologous recombination.

-

Objective: To determine the IC50 of an inhibitor on RAD51's ability to form a D-loop.

-

Materials:

-

Purified human RAD51 protein.

-

90-mer single-stranded DNA (ssDNA) oligonucleotide.

-

Supercoiled dsDNA plasmid (e.g., pUC19).

-

³²P-labeled ATP for radiolabeling the ssDNA (or fluorescently labeled ssDNA).

-

Reaction Buffer: 40 mM HEPES (pH 7.8), 2 mM ATP, 5 mM CaCl₂, 1 mM DTT, 100 µg/ml BSA.

-

Stop Buffer: SDS and Proteinase K.

-

Agarose gel (1%) and TAE buffer.

-

Phosphorimager or fluorescence scanner.

-

-

Protocol:

-

RAD51-ssDNA Filament Formation: Incubate RAD51 (e.g., 1 µM) with the ³²P-labeled 90-mer ssDNA (e.g., 3 µM) in the reaction buffer for 15 minutes at 37°C.[1][2]

-

Inhibitor Addition: Add the RAD51 inhibitor at various concentrations to the RAD51-ssDNA filament mixture and incubate for 30 minutes at 37°C.[1][2]

-

D-loop Reaction Initiation: Initiate the strand exchange reaction by adding the supercoiled pUC19 dsDNA (e.g., 50 µM) and incubate for 15 minutes at 37°C.[1][2]

-

Reaction Termination: Stop the reaction by adding the stop buffer (SDS and Proteinase K) and incubate for 5 minutes at 37°C.

-

Analysis: Analyze the reaction products by electrophoresis on a 1% agarose gel. Dry the gel and quantify the amount of D-loop formation using a phosphorimager.[1][2]

-

IC50 Calculation: Plot the percentage of D-loop formation against the inhibitor concentration to determine the IC50 value.

-

This assay measures the binding of RAD51 to ssDNA, which is a prerequisite for its recombinase activity.

-

Objective: To assess the effect of an inhibitor on the RAD51-ssDNA interaction.

-

Materials:

-

Purified human RAD51 protein.

-

A 45-mer oligo-dT ssDNA with a 5' fluorescent label (e.g., Alexa 488).

-

Binding Buffer: 20 mM HEPES (pH 7.5), 2 mM ATP, 10 mM MgCl₂, 30 mM NaCl, 2% glycerol, 250 µM BSA, and 4% DMSO.

-

384-well black polystyrene flat-bottom plates.

-

A microplate reader capable of measuring fluorescence polarization.

-

-

Protocol:

-

Reaction Setup: In a 384-well plate, combine the fluorescently labeled ssDNA (e.g., 100 nM) with varying concentrations of the RAD51 inhibitor in the binding buffer.

-

RAD51 Addition: Add purified RAD51 protein to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for Alexa 488).

-

Data Analysis: An increase in fluorescence polarization indicates the binding of the larger RAD51 protein to the small fluorescent ssDNA. A decrease in polarization in the presence of an inhibitor suggests disruption of this binding.

-

This cellular assay visualizes the accumulation of RAD51 at sites of DNA damage, a hallmark of active homologous recombination.

-

Objective: To determine if an inhibitor can block the formation of RAD51 nuclear foci in response to DNA damage.

-

Materials:

-

Human cell line (e.g., U-2 OS, HeLa).

-

DNA damaging agent (e.g., cisplatin, ionizing radiation).

-

Primary antibody against RAD51.

-

Fluorescently-labeled secondary antibody.

-

DAPI for nuclear counterstaining.

-

Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100).

-

Fluorescence microscope.

-

-

Protocol:

-

Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Pre-treat the cells with the RAD51 inhibitor for a specified time (e.g., 1-2 hours).

-

DNA Damage Induction: Induce DNA damage by adding a damaging agent (e.g., cisplatin) or by irradiation and incubate for a further period.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining: Block non-specific antibody binding and then incubate with the primary anti-RAD51 antibody, followed by the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of cells with RAD51 foci (typically >5-10 foci per nucleus is considered positive). A potent inhibitor will significantly reduce the percentage of foci-positive cells in the presence of DNA damage.[4][5]

-

Conclusion

The characterization of RAD51 inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays. The D-loop and fluorescence polarization assays provide quantitative measures of direct inhibition and interference with DNA binding, respectively. The RAD51 foci formation assay confirms the inhibitor's activity in a cellular context. By employing these detailed protocols, researchers can robustly determine the target specificity and selectivity of novel RAD51 inhibitors, paving the way for the development of new anticancer therapeutics.

References

- 1. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The RAD51-FFPE Test; Calibration of a Functional Homologous Recombination Deficiency Test on Diagnostic Endometrial and Ovarian Tumor Blocks [mdpi.com]

- 5. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to Rad51-IN-7 in Cancer Cell Lines: A Review of Currently Available Information

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51, a key enzyme in the homologous recombination (HR) pathway, plays a critical role in maintaining genomic stability through the repair of DNA double-strand breaks.[1] Its overexpression has been observed in various cancer types and is often associated with resistance to chemo- and radiotherapy.[2] This has positioned Rad51 as a promising target for anticancer therapies. A novel small molecule inhibitor, Rad51-IN-7, has been identified as a potent inhibitor of Rad51. This technical guide aims to provide a comprehensive overview of the currently available information on this compound, with a focus on its effects on cancer cell lines.

Compound Identification:

-

Name: this compound

-

CAS Number: 2690368-52-4[3]

-

Origin: Identified as compound 71 in patent WO2021164746A1[3]

Mechanism of Action

While detailed, publicly available studies on the specific molecular interactions of this compound are limited, its designation as a potent Rad51 inhibitor suggests that it likely interferes with the key functions of the Rad51 protein. The primary role of Rad51 is to form a nucleoprotein filament on single-stranded DNA, which is a crucial step in the search for a homologous template and subsequent strand invasion during HR.[1] By inhibiting Rad51, this compound is presumed to disrupt this process, leading to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest and apoptosis in cancer cells that are heavily reliant on the HR pathway for survival.

Data Presentation

Currently, there is a lack of publicly accessible, peer-reviewed quantitative data specifically detailing the effects of this compound on various cancer cell lines. Information such as IC50 values, apoptosis induction percentages, or effects on cell cycle distribution for this specific compound is not available in the public domain at the time of this report. The primary source of information, patent WO2021164746A1, is not fully accessible for detailed data extraction.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are contained within patent WO2021164746A1. Unfortunately, the full text of this patent, including the experimental sections, is not publicly available. Therefore, a comprehensive description of the methodologies used to characterize this compound cannot be provided at this time.

Signaling Pathways and Visualizations

The anticipated mechanism of action of this compound centers on the disruption of the homologous recombination pathway. Inhibition of Rad51 would lead to a cascade of downstream effects. The following diagram illustrates the logical relationship and the expected consequences of Rad51 inhibition in cancer cells.

Caption: Logical workflow of Rad51 inhibition by this compound.

Conclusion and Future Directions

This compound is a novel and potent inhibitor of Rad51, a key protein in the DNA damage repair pathway. While its potential as an anticancer agent is significant, a comprehensive understanding of its biological activity is currently hampered by the limited availability of public data. The primary source of detailed information, patent WO2021164746A1, remains inaccessible for in-depth analysis.

For researchers, scientists, and drug development professionals, the immediate next step would be to either gain access to the full patent documentation or await the publication of peer-reviewed studies on this compound. Such studies would be crucial for providing the necessary quantitative data on its efficacy in various cancer cell lines, detailed experimental protocols for its use, and a deeper understanding of its impact on cellular signaling pathways. Without this information, further development and application of this compound in a research or clinical setting will be challenging.

References

An In-depth Technical Guide to the Function of a RAD51 Inhibitor

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Rad51-IN-7". Therefore, this guide utilizes the well-characterized RAD51 inhibitor, B02 , as a representative molecule to provide a comprehensive overview of the function, evaluation, and mechanism of action of a typical RAD51 inhibitor, adhering to the requested in-depth format. This information is intended to serve as a technical template for researchers, scientists, and drug development professionals.

Introduction to RAD51 and Its Inhibition

RAD51 is a pivotal enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2] It forms a helical nucleoprotein filament on single-stranded DNA (ssDNA) that is essential for searching for a homologous DNA sequence and catalyzing the strand invasion and exchange process.[1][2] In many cancers, RAD51 is overexpressed, which can lead to resistance to DNA-damaging chemotherapies and radiation.[2][3] Consequently, inhibiting RAD51 is a promising therapeutic strategy to sensitize cancer cells to these treatments.[3][4]

B02 is a specific, cell-permeable small-molecule inhibitor of human RAD51.[1] It was identified through high-throughput screening and has been shown to disrupt RAD51's function, thereby blocking the HR repair pathway and enhancing the efficacy of cytotoxic agents in cancer models.[2][3][5]

Core Mechanism of Action

B02 directly targets and inhibits the enzymatic activity of the human RAD51 recombinase.[1][5] Its mechanism of action involves several key steps:

-

Inhibition of DNA Strand Exchange: The primary function of the RAD51 filament is to catalyze the exchange of DNA strands between homologous molecules. B02 specifically inhibits this DNA strand exchange activity.[1][2]

-

Disruption of RAD51-DNA Binding: The inhibitor has been shown to disrupt the binding of RAD51 to single-stranded DNA (ssDNA) and interferes with the binding of double-stranded DNA (dsDNA) to the RAD51/ssDNA filament.[2][6] This prevents the formation of the active presynaptic filament necessary for homology search and strand invasion.

-

Impairment of RAD51 Foci Formation: In response to DNA damage, RAD51 localizes to nuclear foci, which are thought to be the sites of active DNA repair.[7] B02 effectively disrupts the formation of these damage-induced RAD51 foci within cells, providing a clear cellular marker of its target engagement and functional impact.[2][3][7]

By preventing these critical steps, B02 effectively cripples the homologous recombination pathway, leading to an accumulation of unrepaired DNA damage in cells treated with DNA-damaging agents, ultimately triggering cell death.

Quantitative Data Presentation

The inhibitory activity and cellular effects of B02 and its analogs have been quantified across various assays.

Table 1: In Vitro Inhibitory Activity

| Compound | Target/Assay | IC50 Value | Selectivity | Reference |

| B02 | Human RAD51 (DNA Strand Exchange) | 27.4 µM | >250 µM (E. coli RecA), >200 µM (RAD54) | [5][6][8][9] |

| B02 | Homologous Recombination (U-2 OS cells) | 17.7 µM | N/A | [7] |

| B02-iso | Homologous Recombination (U-2 OS cells) | 4.3 µM | N/A | [7] |

Table 2: Cellular Efficacy (IC50)

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| B02-iso | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (4-day) | 4.1 µM | [7] |

| para-I-B02-iso | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (4-day) | 1.1 µM | [7] |

Table 3: In Vivo Anti-Tumor Efficacy

| Treatment Group | Mouse Model | Tumor Growth Inhibition | Reference |

| Cisplatin (4 mg/kg) | MDA-MB-231 Xenograft | 33% | [8][10] |

| B02 (50 mg/kg) + Cisplatin (4 mg/kg) | MDA-MB-231 Xenograft | 66% | [8][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize RAD51 inhibitors like B02.

RAD51 Foci Formation Assay (Immunofluorescence)

This assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active HR.

-

Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231) on glass coverslips in a 6-well plate and allow them to adhere overnight.

-

Inhibitor Pre-treatment: Treat cells with the RAD51 inhibitor (e.g., B02 at 5-50 µM) or vehicle control (DMSO) for 1-3 hours.[2]

-

Induction of DNA Damage: Add a DNA-damaging agent (e.g., Cisplatin at 32 µM) and co-incubate for a defined period (e.g., 3 hours).[2]

-

Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block with 5% BSA in PBS for 1 hour. Incubate with a primary antibody against RAD51 (e.g., anti-RAD51 rabbit polyclonal) overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature. Counterstain nuclei with DAPI.

-

Microscopy and Quantification: Mount coverslips onto slides. Visualize foci using a confocal or fluorescence microscope.[11] Count the number of RAD51 foci per nucleus in at least 50-100 cells per condition. A positive cell is often defined as having >10 foci.[7]

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment, measuring cytotoxicity.

-

Cell Seeding: Plate a low density of cells (e.g., 500 MDA-MB-231 cells/well) in 6-well plates and allow them to attach overnight.[2]

-

Treatment: Treat the cells with the RAD51 inhibitor (e.g., 5 µM B02) for 1 hour.[2]

-

Co-treatment: Add increasing concentrations of a DNA-damaging agent (e.g., cisplatin, doxorubicin) to the media.

-

Incubation: Incubate the cells for 7-14 days until visible colonies form. The medium can be refreshed as needed.[10]

-

Staining and Counting: Wash the colonies with PBS, fix, and stain with a solution of 0.05% crystal violet in 50% methanol.[10] Count the number of colonies (typically >50 cells).

-

Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

In Vivo Xenograft Study

This protocol evaluates the anti-tumor efficacy of the RAD51 inhibitor in a living organism.

-

Animal Model: Use immunocompromised mice (e.g., female athymic NCR nude mice, 8 weeks old).[2]

-

Tumor Inoculation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-120 mm³), randomize the mice into treatment groups (n=6 per group).[12]

-

Treatment Administration:

-

Vehicle Control: Administer the vehicle used to dissolve the compounds (e.g., Cremophor/DMSO/Saline).[10]

-

RAD51 Inhibitor Group: Administer B02 (e.g., 50 mg/kg) via intraperitoneal (I.P.) injection.[10]

-

Chemotherapy Group: Administer cisplatin (e.g., 4 mg/kg) via I.P. injection.[10]

-

Combination Group: Administer B02 3 hours prior to the cisplatin injection.[10]

-

-

Dosing Schedule: Administer treatments on a defined schedule (e.g., on days 11, 13, 15, and 17 post-inoculation).[10]

-

Monitoring: Monitor tumor volume and mouse body weight regularly. Assess animal welfare according to IACUC guidelines.

-

Endpoint and Analysis: At the end of the study, sacrifice the animals and excise the tumors. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control.[12]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The Homologous Recombination pathway and the inhibitory action of B02 on RAD51.

Experimental Workflow Diagram

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]

- 4. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Rad51 Inhibitor: Rad51-IN-X

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rad51 is a key protein in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs) and for maintaining genomic stability.[1][2][3][4] In many cancers, Rad51 is overexpressed, which can contribute to resistance to DNA-damaging therapies such as radiation and certain chemotherapies.[3][5][6] Therefore, inhibiting Rad51 is a promising strategy to sensitize cancer cells to therapeutic agents and to potentially induce synthetic lethality in tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[5][7]

Rad51-IN-X is a hypothetical small molecule inhibitor designed to target the function of Rad51. These application notes provide a detailed experimental protocol for the characterization of Rad51-IN-X in a cell culture setting. The following protocols and data are intended as a guide for researchers investigating the cellular effects of this and similar Rad51 inhibitors.

Mechanism of Action

Rad51 functions by forming a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA break.[6][8] This filament then searches for a homologous DNA sequence to use as a template for repair.[8] Rad51-IN-X is hypothesized to disrupt the formation or function of this Rad51-ssDNA filament, thereby inhibiting the process of homologous recombination.

Signaling Pathway

The following diagram illustrates the central role of Rad51 in the homologous recombination pathway for DNA double-strand break repair.

Experimental Protocols

The following protocols are designed to assess the efficacy of Rad51-IN-X in a relevant cancer cell line (e.g., U-2 OS, a human osteosarcoma cell line often used in DNA repair studies).

Cell Culture and Reagents

-

Cell Line: U-2 OS (ATCC HTB-96)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Rad51-IN-X Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -80°C.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of Rad51-IN-X.

-

Seed U-2 OS cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of Rad51-IN-X in culture medium.

-

Replace the medium in the wells with the Rad51-IN-X dilutions (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only).

-

Incubate the plate for 72 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Immunofluorescence for Rad51 Foci Formation

This assay directly visualizes the inhibition of Rad51 recruitment to sites of DNA damage.

-

Seed U-2 OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Rad51-IN-X (e.g., 0.5 µM, 1 µM, 5 µM) for 2 hours.

-

Induce DNA damage by treating the cells with 10 µM cisplatin for 1 hour.

-

Wash the cells with PBS and allow them to recover in fresh medium containing Rad51-IN-X for 6 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with a primary antibody against Rad51 (e.g., 1:500 dilution) overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify the percentage of cells with >10 Rad51 foci per nucleus.

Western Blotting

This technique can be used to assess the levels of key proteins in the DNA damage response pathway.

-

Seed U-2 OS cells in a 6-well plate and treat with Rad51-IN-X and/or a DNA damaging agent as described for the immunofluorescence assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies against Rad51, γH2AX (a marker of DNA double-strand breaks), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Experimental Workflow

The following diagram outlines the general workflow for evaluating Rad51-IN-X.

Data Presentation

The following tables present hypothetical data for the characterization of Rad51-IN-X.

Table 1: Cytotoxicity of Rad51-IN-X in U-2 OS cells

| Concentration (µM) | Cell Viability (%) |

| 0 (Vehicle) | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1 | 60 |

| 5 | 25 |

| 10 | 10 |

| IC50 | ~2.5 µM |

Table 2: Effect of Rad51-IN-X on Cisplatin-Induced Rad51 Foci Formation

| Treatment | Rad51-IN-X (µM) | % of Cells with >10 Rad51 Foci |

| Untreated | 0 | <5 |

| Cisplatin (10 µM) | 0 | 75 |

| Cisplatin (10 µM) | 0.5 | 50 |

| Cisplatin (10 µM) | 1 | 20 |

| Cisplatin (10 µM) | 5 | <10 |

Conclusion

This document provides a comprehensive set of protocols for the initial cellular characterization of a novel Rad51 inhibitor, Rad51-IN-X. The described assays will enable researchers to determine its cytotoxic effects, confirm its on-target activity by monitoring Rad51 foci formation, and analyze its impact on the DNA damage response pathway. These foundational experiments are critical for the preclinical development of new anticancer agents targeting Rad51.

References

- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rad51 Regulates Cell Cycle Progression by Preserving G2/M Transition in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RAD51 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding Rad51 function is a prerequisite for progress in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Rad51 Inhibitor B02: A Representative for Novel Rad51 Inhibitors like Rad51-IN-7

Disclaimer: Detailed experimental data and protocols for the specific compound Rad51-IN-7 are not publicly available at this time. Its existence is noted in patent literature (WO2021164746A1, compound 71) as a potent Rad51 inhibitor.[1] To provide researchers, scientists, and drug development professionals with a practical laboratory guide, this document presents detailed application notes and protocols for the well-characterized Rad51 inhibitor, B02 . These methodologies can serve as a comprehensive template for the investigation and use of novel Rad51 inhibitors such as this compound.

Introduction to Rad51 and the Role of Inhibitors

RAD51 is a key enzyme in the homologous recombination (HR) pathway, a crucial mechanism for the high-fidelity repair of DNA double-strand breaks (DSBs).[2][3][4] By forming a nucleoprotein filament on single-stranded DNA (ssDNA), RAD51 facilitates the search for a homologous template and subsequent strand invasion to initiate DNA synthesis and repair.[2][3] Many cancer cells overexpress RAD51, which can contribute to resistance to DNA-damaging therapies like chemotherapy and radiation.[2][5] Therefore, inhibiting RAD51 is a promising anti-cancer strategy to sensitize tumors to these treatments.[2][6]

B02 is a small molecule inhibitor of human RAD51.[1][7][8] It has been shown to disrupt the binding of RAD51 to DNA, thereby inhibiting the formation of the RAD51-ssDNA filament and blocking homologous recombination.[5][7] This leads to an accumulation of DNA damage and can synergize with DNA-damaging agents to induce cancer cell death.[5][6][9]

Quantitative Data for Rad51 Inhibitor B02

The following tables summarize the inhibitory concentrations (IC50) and other quantitative data for B02 from various in vitro and cell-based assays.

| Assay Type | Target | IC50 Value (µM) | Notes | Reference |

| FRET-based DNA Strand Exchange | Human RAD51 | 27.4 | Selectively inhibits human RAD51 over its E. coli homologue RecA (IC50 > 250 µM). | [1][7] |

| D-loop Assay | Human RAD51 | ~27.4 | Measures the ability of RAD51 to form a displacement loop with homologous dsDNA. | [10][11] |

| Homologous Recombination (IndDR-GFP) | Cellular HR | 17.7 ± 3.9 | In U-2 OS cells. | [12] |

| Cell Line | Assay Type | IC50 Value (µM) | Treatment Duration | Notes | Reference |

| BT-549 | MTS Assay | 35.4 | 120 hours | Triple-negative breast cancer cell line. | [1] |

| HCC1937 | MTS Assay | 89.1 | 120 hours | BRCA1-mutant breast cancer cell line. | [1] |

| MDA-MB-231 | Cell Viability | 4.1 | 4 days | Triple-negative breast cancer cell line. | [12] |

| HT29 | Cell Viability | - | 48 hours | In combination with Oxaliplatin or 5-FU, B02 at 2 µM increases sensitivity. | [1] |

| U-2 OS | IndDR-GFP HR Assay | 17.7 | 24 hours | Osteosarcoma cell line. | [12] |

| HEK293 | RAD51 Foci Formation | 50 | - | Inhibits irradiation-induced foci formation. | [7] |

| MDA-MB-231 | RAD51 Foci Formation | 10 - 50 | 1.5 hours | Inhibits cisplatin-induced foci formation in a dose-dependent manner. | [5] |

Signaling Pathways and Experimental Workflows

Rad51-Mediated Homologous Recombination Pathway and Inhibition by B02

Caption: RAD51 pathway and B02 inhibition.

Experimental Workflow for Characterizing a Rad51 Inhibitor

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | The Emerging Roles of Rad51 in Cancer and Its Potential as a Therapeutic Target [frontiersin.org]

- 3. RAD51 - Wikipedia [en.wikipedia.org]

- 4. arts.units.it [arts.units.it]

- 5. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 9. Combined inhibition of RAD51 and CHK1 causes synergistic toxicity in cisplatin resistant cancer cells by triggering replication fork collapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of specific inhibitors of human RAD51 recombinase using high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Rad51-IN-7 in In Vivo Xenograft Models

Introduction

Rad51 is a critical protein in the homologous recombination (HR) pathway, which is essential for repairing DNA double-strand breaks and maintaining genomic stability.[1] In many cancers, RAD51 is overexpressed, contributing to resistance to DNA-damaging therapies.[2][3] Rad51-IN-7 represents a novel, potent, and specific small molecule inhibitor of RAD51. By disrupting the function of RAD51, this compound prevents the repair of DNA damage, leading to the accumulation of genomic instability and ultimately, cancer cell death.[1] These application notes provide a summary of the preclinical in vivo efficacy of RAD51 inhibitors in various xenograft models and offer detailed protocols for researchers.

Mechanism of Action

This compound functions by directly targeting the RAD51 protein, which is crucial for the homologous recombination repair of DNA double-strand breaks.[1] Under normal conditions, RAD51 forms filaments on single-stranded DNA to facilitate the repair process.[1] this compound disrupts the formation of these RAD51 filaments.[1] This inhibition of RAD51 leads to an accumulation of unrepaired DNA damage, which can trigger cell cycle arrest, particularly in the S-phase, and induce apoptosis in cancer cells that are heavily reliant on the HR pathway for survival.[4]

Quantitative Data Summary

The in vivo anti-tumor efficacy of representative RAD51 inhibitors has been evaluated in various xenograft models. The following tables summarize the key quantitative data from these studies.

Table 1: Single-Agent Activity of RAD51 Inhibitors in Xenograft Models

| Cancer Type | Cell Line | Animal Model | RAD51 Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 | 30 mg/kg, PO, QD | 34.3% | [4] |

| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 | 100 mg/kg, PO, QD | 85.6% | [4] |

| Cervical Cancer | HeLa | Nude mice | RI-1 | Not specified, IP, every other day for 36 days | Significant reduction in tumor volume and weight | [5][6] |

| Cervical Cancer | SiHa | Nude mice | RI-1 | Not specified, IP, every other day for 36 days | Significant reduction in tumor volume and weight | [5][6] |

Table 2: Synergistic Anti-Tumor Activity of RAD51 Inhibitors with Chemotherapy

| Cancer Type | Cell Line | Animal Model | Treatment Combination | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cpd-4 + Cisplatin | Cpd-4: 30 mg/kg, PO, QD; Cisplatin: 2 mg/kg, IP, QW | 86.2% | [4] |

| Burkitt's Lymphoma | Daudi | BALB/c nude mice | Cisplatin alone | 2 mg/kg, IP, QW | 20.7% | [4] |

| Breast Cancer | MDA-MB-231 | Mouse xenografts | B02 + Cisplatin | Not specified | Significantly enhanced therapeutic effect of cisplatin | [2] |

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor activity of this compound.

Materials:

-

Cancer cell lines (e.g., Daudi, HeLa, SiHa, MIA PaCa-2, KP-4)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Matrigel (or similar basement membrane matrix)

-

Immunocompromised mice (e.g., BALB/c nude, NOD/SCID), 6-8 weeks old[4]

-

This compound

-

Vehicle control (e.g., saline, DMSO solution)

-

Chemotherapeutic agent (e.g., Cisplatin)

-

Calipers

-

Syringes and needles

Procedure:

-

Cell Culture: Culture cancer cells in their recommended medium until they reach the logarithmic growth phase.

-

Cell Preparation:

-

Tumor Implantation:

-

Tumor Monitoring and Randomization:

-

Drug Administration:

-